molecular formula C13H7BrN2OS B12831860 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde

4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde

Cat. No.: B12831860
M. Wt: 319.18 g/mol
InChI Key: ZCAQEBYEKMZHBC-UHFFFAOYSA-N
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Description

4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde is an organic compound with the molecular formula C13H7BrN2OS It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde typically involves the bromination of benzothiadiazole derivatives followed by formylation. One common method involves the reaction of 4-bromobenzothiadiazole with a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3) to introduce the aldehyde group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Coupling Reactions: Palladium catalysts and organoboron or organotin compounds are used.

Major Products

Scientific Research Applications

4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. In materials science, its electronic properties are exploited to enhance the performance of electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
  • 4,7-Dibromobenzo[c][1,2,5]thiadiazole
  • 4-(7-(4-(Bis(4-methoxyphenyl)amino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoic acid

Uniqueness

4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for versatile chemical modifications and applications. Its structure provides a balance between electronic properties and reactivity, making it suitable for various research and industrial applications .

Properties

Molecular Formula

C13H7BrN2OS

Molecular Weight

319.18 g/mol

IUPAC Name

4-(4-bromo-2,1,3-benzothiadiazol-7-yl)benzaldehyde

InChI

InChI=1S/C13H7BrN2OS/c14-11-6-5-10(12-13(11)16-18-15-12)9-3-1-8(7-17)2-4-9/h1-7H

InChI Key

ZCAQEBYEKMZHBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C3=NSN=C23)Br

Origin of Product

United States

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